molecular formula C16H18N4O2 B2561370 {4-[(4-methoxybenzyl)amino]-1-methyl-1H-pyrazolo[3,4-b]pyridin-5-yl}methanol CAS No. 866131-42-2

{4-[(4-methoxybenzyl)amino]-1-methyl-1H-pyrazolo[3,4-b]pyridin-5-yl}methanol

Cat. No.: B2561370
CAS No.: 866131-42-2
M. Wt: 298.346
InChI Key: FZUIHTYEWWWINK-UHFFFAOYSA-N
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Description

This compound is a derivative of pyrazolo[3,4-b]pyridine . It is a heterocyclic compound that has potential applications in medicinal chemistry, particularly as a TRK inhibitor . .


Chemical Reactions Analysis

The compound has been evaluated for its activity to inhibit TRKA, a member of the tropomyosin receptor kinases (TRKs) family . Among the synthesized derivatives, compound C03 showed acceptable activity with an IC50 value of 56 nM .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound are not explicitly described in the available literature. .

Scientific Research Applications

Kinetic Interactions and Metabolism Studies

Research on compounds like 4-Methylpyrazole (4-MP) focuses on their interactions with other substances and their metabolism within the human body. For example, a study by Jacobsen et al. (1996) explored the kinetic interactions between 4-MP and ethanol in humans, highlighting 4-MP's potential as an antidote for methanol and ethylene glycol intoxications due to its ability to inhibit alcohol dehydrogenase activity Jacobsen et al., 1996.

Toxicology and Safety Evaluation

Compounds with similar structural features are also studied for their toxicological effects and safety profiles. For example, the radiation dosimetry and biodistribution of 11C-PBR28, a PET radioligand, were investigated by Brown et al. (2007) to estimate human radiation doses based on data from monkeys and humans. This type of research is crucial for understanding the safety and potential risks associated with the use of such compounds in medical imaging Brown et al., 2007.

Pharmacology and Therapeutic Applications

The pharmacological properties and therapeutic potential of structurally complex molecules are of significant interest. For instance, CGS 20625 was identified as a novel anxiolytic with selective affinity for central benzodiazepine receptors, illustrating how detailed pharmacological studies can uncover new therapeutic applications for such compounds Williams et al., 1989.

Metabolite Identification and Environmental Exposure

Understanding how compounds are metabolized and identifying their metabolites is essential for assessing environmental exposure and potential health risks. A study by Ueyama et al. (2022) on the quantification of pyrethroid metabolites in children's urine exemplifies research into exposure to chemical compounds and their health implications Ueyama et al., 2022.

Mechanism of Action

The compound is a potential TRK inhibitor . TRKs are associated with the proliferation and differentiation of cells, and their continuous activation and overexpression can cause cancer . The compound’s mechanism of action is likely related to its ability to inhibit TRKA .

Future Directions

Novel Hsp90 inhibitors that offer selective suppression of Hsp90 isoforms or specific disruption of Hsp90-co-chaperone protein-protein interactions are expected to show satisfactory efficacy and safety profiles . This suggests potential future directions for the development and application of this compound.

Properties

IUPAC Name

[4-[(4-methoxyphenyl)methylamino]-1-methylpyrazolo[3,4-b]pyridin-5-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O2/c1-20-16-14(9-19-20)15(12(10-21)8-18-16)17-7-11-3-5-13(22-2)6-4-11/h3-6,8-9,21H,7,10H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZUIHTYEWWWINK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=NC=C(C(=C2C=N1)NCC3=CC=C(C=C3)OC)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>44.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24818843
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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